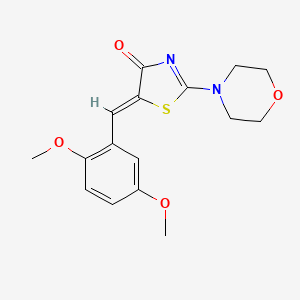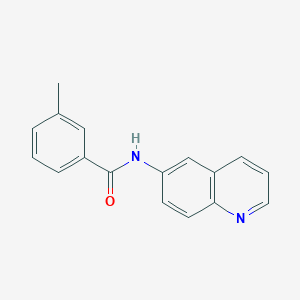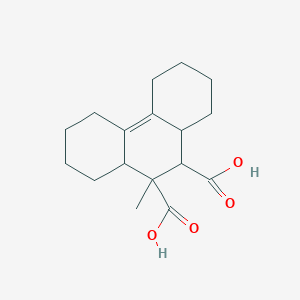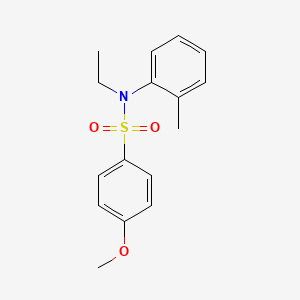![molecular formula C19H24N4O3 B5594977 3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5594977.png)
3-(3-methoxyphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves halogenated hydrocarbon amination reactions, cyclization reactions, and the use of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) for coupling reactions (Bai et al., 2012); (J. Rautio et al., 2000). These methodologies highlight the complex synthetic routes required to create such compounds, emphasizing the role of specific reagents and conditions in achieving the desired product.
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) have been employed to confirm the structures of similar molecules, revealing details about bond lengths, angles, and three-dimensional arrangements (S. Moser et al., 2005). These analyses provide insights into the molecular geometry and electronic structure, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which lead to the formation of diverse derivatives with potential biological activities (L. Voskressensky et al., 2015). These reactions are fundamental for modifying the compound to enhance its properties for specific applications.
Physical Properties Analysis
Physical properties such as solubility, lipophilicity, and crystal packing are determined by factors like molecular structure and the presence of functional groups (J. Rautio et al., 2000). These properties are essential for predicting the behavior of the compound in different environments, which is particularly relevant in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular framework and electronic configuration (S. Moser et al., 2005). Understanding these properties is crucial for its application in chemical synthesis and drug design.
科学的研究の応用
Enhanced Drug Delivery
One area of research has investigated the use of morpholinyl derivatives for improving drug delivery mechanisms. For instance, Rautio et al. (2000) synthesized novel morpholinyl esters as potential prodrugs for enhancing topical drug delivery. These compounds demonstrated improved skin permeation, indicating their potential as carriers for transdermal drug delivery systems (Rautio et al., 2000).
Anticancer and Anti-inflammatory Agents
Another significant application is in the development of anticancer and anti-inflammatory agents. Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating morpholinyl groups, which exhibited promising COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating inflammation and pain-related disorders (Abu-Hashem et al., 2020).
Imaging Agents for Parkinson’s Disease
Furthermore, Wang et al. (2017) explored the synthesis of a compound labeled with carbon-11 as a potential positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. This research signifies the compound's utility in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Anticonvulsant Activity
Compounds featuring the morpholinyl moiety have also been studied for their anticonvulsant properties. Kamiński et al. (2015) synthesized hybrid molecules combining features of known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models, indicating potential as new antiepileptic drugs (Kamiński et al., 2015).
Insecticidal Applications
Additionally, derivatives of the compound have been investigated for their insecticidal properties. Bakhite et al. (2014) synthesized pyridine derivatives, showing significant insecticidal activity against aphids, which could lead to the development of new agricultural pesticides (Bakhite et al., 2014).
特性
IUPAC Name |
3-(3-methoxyphenyl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-17-4-2-3-15(11-17)5-6-19(24)20-13-16-12-18(22-14-21-16)23-7-9-26-10-8-23/h2-4,11-12,14H,5-10,13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOJKKTVYBRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)
![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)


![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)

![6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5594940.png)

![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5594955.png)

![4-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B5594973.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5594983.png)
![2-(4-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5594995.png)